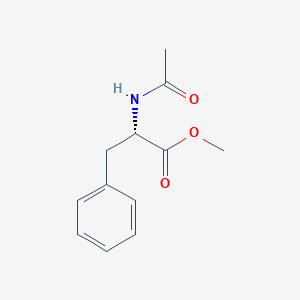

Methyl N-acetyl-L-phenylalaninate

カタログ番号 B556384

分子量: 221,25 g/mole

InChIキー: IKGHIFGXPVLPFD-NSHDSACASA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04414404

Procedure details

A methanol (24 ml) slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) was treated with sodium methoxide (0.54 g. 0.01 mol) and the resulting dark solution was stirred for 10 minutes. The solution was then hydrogenated (200 psi hydrogen) over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50° C. for 2.5 hours. After cooling the reaction mixture was filtered through a Celite pad to remove the nickel, and concentrated in vacuo to afford a red oil which was slurried in diethyl ether (200 ml). The ethereal slurry was shaken with cold hydrochloric acid (0.5N, 100 ml) for approximately one minute. The layers were separated and the aqueous portion was extracted with additional diethyl ether (100 ml). The combined ether extract was washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford a reddish oily residue. The residue was titurated in petroleum ether (100 ml) and the solvent was evaporated to give 210 g (95%) N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid which could be recrystallized from diethyl ether-petroleum ether to give a colorless solid. The melting point was 62°-63° C. The proton NMR agreed with the conclusion that N-acetyl-D,L-phenylalanine methyl ester was prepared.

[Compound]

Name

petroleum ether

Quantity

100 mL

Type

solvent

Reaction Step Four

[Compound]

Name

azlactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

N-acetyl-acetaminocinnamic acid

Quantity

18.7 g

Type

reactant

Reaction Step Five

Name

sodium methoxide

Quantity

0.54 g

Type

reactant

Reaction Step Five

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:4]([C:8](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]([OH:11])=[O:10])C(C)=O)(=[O:3])[CH3:2].[CH3:19][O-].[Na+].[H][H].Cl>[Ni].C(OCC)C.CO>[CH3:19][O:11][C:9](=[O:10])[CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.87 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

azlactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

N-acetyl-acetaminocinnamic acid

|

|

Quantity

|

18.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N(C(=O)C)C(C(=O)O)=CC1=CC=CC=C1

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0.54 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

24 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting dark solution was stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a Celite pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the nickel

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a red oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous portion was extracted with additional diethyl ether (100 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with brine (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a reddish oily residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(NC(C)=O)CC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 210 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 9491.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04414404

Procedure details

A methanol (24 ml) slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) was treated with sodium methoxide (0.54 g. 0.01 mol) and the resulting dark solution was stirred for 10 minutes. The solution was then hydrogenated (200 psi hydrogen) over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50° C. for 2.5 hours. After cooling the reaction mixture was filtered through a Celite pad to remove the nickel, and concentrated in vacuo to afford a red oil which was slurried in diethyl ether (200 ml). The ethereal slurry was shaken with cold hydrochloric acid (0.5N, 100 ml) for approximately one minute. The layers were separated and the aqueous portion was extracted with additional diethyl ether (100 ml). The combined ether extract was washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford a reddish oily residue. The residue was titurated in petroleum ether (100 ml) and the solvent was evaporated to give 210 g (95%) N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid which could be recrystallized from diethyl ether-petroleum ether to give a colorless solid. The melting point was 62°-63° C. The proton NMR agreed with the conclusion that N-acetyl-D,L-phenylalanine methyl ester was prepared.

[Compound]

Name

petroleum ether

Quantity

100 mL

Type

solvent

Reaction Step Four

[Compound]

Name

azlactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

N-acetyl-acetaminocinnamic acid

Quantity

18.7 g

Type

reactant

Reaction Step Five

Name

sodium methoxide

Quantity

0.54 g

Type

reactant

Reaction Step Five

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:4]([C:8](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]([OH:11])=[O:10])C(C)=O)(=[O:3])[CH3:2].[CH3:19][O-].[Na+].[H][H].Cl>[Ni].C(OCC)C.CO>[CH3:19][O:11][C:9](=[O:10])[CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.87 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

azlactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

N-acetyl-acetaminocinnamic acid

|

|

Quantity

|

18.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N(C(=O)C)C(C(=O)O)=CC1=CC=CC=C1

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0.54 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

24 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting dark solution was stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a Celite pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the nickel

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a red oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous portion was extracted with additional diethyl ether (100 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with brine (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a reddish oily residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(NC(C)=O)CC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 210 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 9491.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |